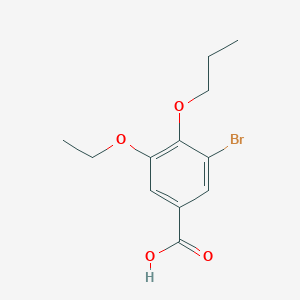
3-Bromo-5-ethoxy-4-propoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-ethoxy-4-propoxybenzoic acid: is an organic compound with the molecular formula C12H15BrO4 and a molecular weight of 303.15 g/mol . This compound is characterized by the presence of bromine, ethoxy, and propoxy groups attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of 3-Bromo-5-ethoxy-4-propoxybenzoic acid may involve large-scale bromination and etherification processes. These processes are optimized for high yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-ethoxy-4-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Oxidation Products: Carboxylates and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms of the benzoic acid core.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-ethoxy-4-propoxybenzoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-ethoxy-4-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-methoxy-4-propoxybenzoic acid
- 3-Bromo-4-propoxybenzoic acid
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Comparison: Compared to these similar compounds, 3-Bromo-5-ethoxy-4-propoxybenzoic acid is unique due to its specific combination of ethoxy and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts .
Eigenschaften
IUPAC Name |
3-bromo-5-ethoxy-4-propoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDVGXLPEZGQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B427111.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B427112.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427114.png)
![N-(2,5-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B427115.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427116.png)
![2-(Methanesulfonyl-methyl-amino)-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B427118.png)
![N-(2-methoxyethyl)-2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B427119.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[3,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B427121.png)
![2-[2-ethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427123.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)propanamide](/img/structure/B427124.png)
![2-(benzylsulfanyl)-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B427129.png)
![2-[2-fluoro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427130.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427131.png)
![N-[2-(methylsulfanyl)phenyl]-2-[(methylsulfonyl)-4-phenoxyanilino]propanamide](/img/structure/B427133.png)
